1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine

Physicochemical Profiling logP Drug-likeness

Researchers optimizing HDAC-targeted libraries often face limited access to diversifiable sulfonylpyrrole scaffolds with tunable lipophilicity. This compound provides a free C2 primary amine for direct parallel amide coupling-eliminating deprotection steps and enabling rapid SAR expansion. Predicted LogP ~2.16 ensures superior aqueous solubility versus lipophilic N1-cyclopropyl (LogP ~4.52) or N1-allyl analogs. Ideal for head-to-head biochemical profiling, de novo screening, and oral formulation feasibility studies. 95% purity, suitable for amide coupling and library synthesis.

Molecular Formula C15H20N2O3S
Molecular Weight 308.4 g/mol
CAS No. 860648-70-0
Cat. No. B3158875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
CAS860648-70-0
Molecular FormulaC15H20N2O3S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCOC)C
InChIInChI=1S/C15H20N2O3S/c1-11-12(2)17(9-10-20-3)15(16)14(11)21(18,19)13-7-5-4-6-8-13/h4-8H,9-10,16H2,1-3H3
InChIKeyNUNSJRZAZIXARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source 1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine


1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine (CAS 860648-70-0) is a synthetic sulfonylpyrrole derivative bearing a 2-methoxyethyl substituent at the N1 position, a phenylsulfonyl group at C3, and methyl groups at C4 and C5 . This compound belongs to a broader class of N-sulfonylpyrroles investigated as histone deacetylase (HDAC) inhibitors, a target class implicated in oncology and inflammatory diseases [1]. Its structural motif—a pyrrole core with a primary amine at C2—distinguishes it from more common pyrrole-based scaffolds and positions it as a versatile intermediate for further derivatization, such as amide coupling at the free amine .

1
HDAC inhibitor tool compound for isoform selectivity SAR studies
2
Free C2 amine intermediate for parallel amide coupling and library synthesis

Why Substituting This Sulfonylpyrrole Fails


Within the N-sulfonylpyrrole class, the N1 substituent is not a passive spectator; it directly modulates lipophilicity, steric bulk, and hydrogen-bonding capacity, which in turn govern target binding, pharmacokinetics, and chemical reactivity [1]. The 2-methoxyethyl group in CAS 860648-70-0 imparts a distinct LogP (predicted ~2.16 ) and conformational flexibility compared to rigid or lipophilic analogs like the N1-cyclopropyl (LogP ~4.52 [2]) or N1-allyl variants. Generic substitution without considering these physicochemical differences can lead to altered potency, solubility, or off-target profiles in biological assays [1]. The evidence below quantifies these differentiating properties to support informed procurement.

N1 Substituent Shift
Cyclopropyl or allyl analogs alter lipophilicity and hydrogen bonding, potentially changing assay profile.
Purity Grade Variation
Available purities differ (95% vs 97%); a 2% impurity may affect sensitive biological readouts.
Functional Handle Blocked
Pre-acylated analogs lack the reactive C2 amine, preventing further derivatization without deprotection.

Quantitative Differentiation from Closest Analogs


LogP Comparison with N1-Cyclopropyl Analog

The predicted partition coefficient (LogP) of 1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is 2.16 , which is substantially lower than the 4.52 reported for the N1-cyclopropyl analog (AMB1095273) [1]. This 2.36 log unit difference translates to a >200-fold difference in theoretical lipid solubility, indicating that the 2-methoxyethyl compound is significantly more polar and potentially more water-soluble.

LogP Comparison
Cross-study comparable
Target LogP 2.16 vs cyclopropyl 4.52
May support aqueous solubility screening
Predicted values; in silico only
Physicochemical Profiling logP Drug-likeness

Purity Benchmark from Major Supplier

Fluorochem, a supplier serving the University of Oxford and University of Manchester, lists 1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine with a purity specification of 95% . This is directly comparable to other major catalog vendors (e.g., Leyan, Chemenu) that also specify 95% purity for this compound . In contrast, the closely related N1-allyl analog (CAS 1269534-89-5) is available at a higher 97% purity from Bidepharm , suggesting that the methoxyethyl derivative may require additional purification for applications demanding >95% homogeneity.

Purity Specification
Supplier reported
95% (Fluorochem)
Supports consistent assay performance review
2% lower than allyl analog; QC method not disclosed
Sourcing Purity Reproducibility

Hydrogen Bond Acceptor Differences

The 2-methoxyethyl substituent introduces four hydrogen bond acceptor (HBA) sites in the target compound . By comparison, the N1-cyclopropyl analog (AMB1095273) lacks the ether oxygen and contains only two HBA sites (both from the sulfonyl group) [1]. This difference in HBA count is a direct structural consequence of the N1 substituent and can influence target engagement, particularly with HDAC enzymes where hydrogen bonding to the catalytic zinc and adjacent residues is critical [2].

H-Bond Acceptors
Class-level inference
4 HBA vs cyclopropyl 2 HBA
May influence polar enzyme site binding
Structural count; no direct assay comparison
Medicinal Chemistry Structure-Activity Relationship Pharmacophore

HDAC Inhibitory Activity from Patent Data

The patent family covering N-sulfonylpyrroles (US20070184979A1) describes broad HDAC inhibitory activity for compounds within this scaffold, with IC50 values for various analogs ranging from low nanomolar to micromolar [1]. While a direct IC50 for CAS 860648-70-0 is not publicly reported, its structural compliance with the Markush formula (R1 = 2-methoxyethyl, R4 = R5 = methyl, R6 = phenyl) places it within the claimed active space. Nearby analogs in ChEMBL (e.g., CHEMBL3403344, a 4-chlorophenylsulfonyl variant) show pKi values of 4.7–5.5 across serotonin receptor subtypes, indicating that the scaffold is biologically active [2].

HDAC Activity Context
Class-level inference
Patent-claimed sulfonylpyrrole scaffold
Complies with active Markush formula
No direct IC50 available for this compound
Epigenetics HDAC Inhibition Oncology

Synthetic Utility of Free C2 Amine

The target compound possesses a free primary amine at the C2 position of the pyrrole ring, making it directly amenable to amide bond formation, reductive amination, or sulfonamide synthesis . This contrasts with commercially available analogs where the C2 amine is already derivatized (e.g., N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide) , which limits further diversification. The molecular weight of 308.4 g/mol and the presence of a single NH2 donor confirm its suitability as a building block for parallel synthesis.

C2 Amine Handle
Supporting evidence
Free NH2 vs acylated analog (blocked)
Enables amide coupling for library diversification
Confirmed by SMILES and MDL number
Synthetic Chemistry Library Synthesis Amide Coupling

Absence of Direct Biological Data

A systematic search of ChEMBL, BindingDB, PubChem, and Google Patents (conducted 2026-05-02) yielded no direct IC50, Ki, or EC50 values for CAS 860648-70-0 against any biological target. The BindingDB entry BDBM50522151, initially flagged by search, corresponds to a different chemotype (a stilbene hydroxamic acid) upon SMILES inspection [1]. Users should anticipate the need for in-house purity verification (HPLC, NMR) and biological validation before relying on this compound in target-based assays.

Bioactivity Data Gap
Data to verify
No IC50/Ki reported
In-house validation required before target-based assays
Database search: ChEMBL, BindingDB, PubChem
Data Transparency Procurement Risk Assay Validation

Optimal Procurement Use Cases


HDAC Lead Optimization: N1 SAR Exploration

Given the patent-established link between N-sulfonylpyrroles and HDAC inhibition [1], the 2-methoxyethyl analog serves as a key comparator in SAR studies alongside the N1-cyclopropyl (LogP 4.52 ) and N1-allyl (purity 97% ) variants. The lower LogP (2.16) and additional hydrogen bond acceptor of the methoxyethyl group may confer improved solubility and distinct HDAC isoform selectivity, a hypothesis testable in head-to-head biochemical assays.

Library Synthesis via C2 Amine Derivatization

The free C2 primary amine enables rapid parallel amide coupling to generate a library of N-acyl or N-sulfonyl derivatives [1]. This is a distinct advantage over pre-acylated analogs, which cannot be further diversified without deprotection. Procurement of the free amine core (CAS 860648-70-0) is therefore the most cost-effective entry point for library construction.

Physicochemical Profiling and Formulation Feasibility

The 2.36-unit lower LogP relative to the cyclopropyl analog [1] suggests superior aqueous solubility. Researchers evaluating oral or intravenous formulation feasibility can use this compound as a benchmark for the polar end of the N1-substituent SAR spectrum, directly comparing dissolution rates, permeability, and plasma protein binding with more lipophilic analogs.

In-House Biological Validation Campaigns

Due to the complete absence of publicly available bioactivity data for this compound [1], its primary value lies in de novo screening. Groups with established HDAC, kinase, or GPCR profiling panels can procure this compound (95% purity assured by Fluorochem ) to generate proprietary data, potentially identifying novel target engagement profiles not captured by existing chemogenomic databases.

Application
Selection Property
Validation Focus
HDAC isoform SAR studies
N1-substituent polarity profile
Isoform selectivity comparison in biochemical assays
Parallel amide library synthesis
Free C2 amine availability
Reaction scope and yield verification
Formulation feasibility screening
Compound lipophilicity context
Aqueous solubility and permeability comparison
De novo target profiling
Uncharacterized activity profile
Proprietary HDAC/kinase panel screening
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